molecular formula C12H23ClN2O B1398300 N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-49-1

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398300
CAS No.: 1236266-49-1
M. Wt: 246.78 g/mol
InChI Key: NLDISGWVPLOHCC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with N-methyl-2-pyrrolidone in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide oxide, while reduction may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide .

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on cellular processes and pathways.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used to improve product quality and efficiency in manufacturing processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylpyrrolidine-2-carboxamide
  • N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide oxide
  • N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide acetate

Uniqueness

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to improve product quality in industrial processes .

Properties

IUPAC Name

N-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-14(10-6-3-2-4-7-10)12(15)11-8-5-9-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDISGWVPLOHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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